5-Acetyl-2,2-difluoro-1,3-benzodioxole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPIIBSWJDRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650419 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136593-45-8 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Theoretical Deep Dive into the 2,2-Difluoro-1,3-benzodioxole Moiety: A Guide for Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethylenedioxy Bridge in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the 2,2-difluoro-1,3-benzodioxole moiety has emerged as a critical structural unit. This guide provides an in-depth theoretical exploration of this moiety, offering researchers, scientists, and drug development professionals a comprehensive understanding of its intrinsic properties and its potential to drive innovation in therapeutic agent design.
The 2,2-difluoro-1,3-benzodioxole core is frequently employed as a bioisosteric replacement for the more metabolically labile methylenedioxy group.[1] The substitution of hydrogen with fluorine atoms in this bridgehead position imparts profound changes to the molecule's electronic distribution, conformational preferences, and metabolic stability.[2] Understanding these changes from a theoretical standpoint is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles. This guide will delve into the conformational analysis, electronic properties, and reactivity of the 2,2-difluoro-1,3-benzodioxole moiety, underpinned by the principles of computational chemistry.
Conformational Landscape: The Influence of the Gem-Difluoro Group
The five-membered dioxole ring fused to the benzene core in 1,3-benzodioxole derivatives is known to adopt a non-planar, puckered conformation.[3] The introduction of the sterically demanding and highly electronegative fluorine atoms at the C2 position significantly influences this conformational preference. A thorough understanding of the conformational landscape is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.
Theoretical studies on analogous systems, such as fluorinated cyclohexanes and piperidines, have demonstrated that the conformational behavior is a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[1][4] In the case of the 2,2-difluoro-1,3-benzodioxole moiety, a key stereoelectronic interaction, the anomeric effect, plays a pivotal role.
The Anomeric Effect in the Difluoromethylenedioxy Bridge
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[5] In the context of the 2,2-difluoro-1,3-benzodioxole ring, a generalized anomeric effect is at play. This involves the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding σ* orbitals of the C-F bonds. This n -> σ* interaction is stabilizing and has a profound impact on the geometry and electronic distribution of the dioxole ring.
The strength of this anomeric effect can be computationally interrogated using Natural Bond Orbital (NBO) analysis, which quantifies the energy of these donor-acceptor interactions.[6] A significant stabilization energy associated with the n(O) -> σ*(C-F) interaction would provide a quantitative measure of the anomeric effect's contribution to the conformational stability.
Experimental Protocol: Computational Conformational Analysis
A robust computational workflow is essential to accurately predict the conformational preferences of the 2,2-difluoro-1,3-benzodioxole moiety.
Step 1: Initial Structure Generation
-
Construct the 3D structure of 2,2-difluoro-1,3-benzodioxole using a molecular builder.
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94 or OPLS3.
Step 3: Quantum Mechanical Optimization
-
Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with a 6-31G(d) basis set.[7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
Step 4: Vibrational Frequency Analysis
-
Perform a frequency calculation on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies can be used to determine the relative populations of the conformers at a given temperature.
Electronic Properties: The Inductive and Mesomeric Effects of the CF2 Group
The introduction of the difluoromethylenedioxy group significantly alters the electronic landscape of the benzodioxole system. This is a direct consequence of the high electronegativity of the fluorine atoms, which imparts a strong inductive electron-withdrawing effect (-I). This effect can be visualized through the calculation of molecular electrostatic potential (MEP) maps.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule.[8] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For the 2,2-difluoro-1,3-benzodioxole moiety, the MEP map is expected to show a significant region of positive potential around the CF2 group, highlighting its electron-deficient nature. The aromatic ring, in turn, will be influenced by the overall electron-withdrawing nature of the difluoromethylenedioxy bridge.
Diagram: Computational Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical analysis of the 2,2-difluoro-1,3-benzodioxole moiety.
Reactivity and Metabolic Stability: A Theoretical Perspective
One of the primary motivations for incorporating the 2,2-difluoro-1,3-benzodioxole moiety into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation compared to the carbon-hydrogen bond.[9]
Theoretical calculations can provide insights into the metabolic fate of molecules containing this moiety. For instance, the calculation of bond dissociation energies can quantitatively assess the strength of the C-F bonds compared to C-H bonds in the non-fluorinated analogue. Furthermore, frontier molecular orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict sites of metabolic attack. A lower HOMO energy for the fluorinated compound would suggest a greater resistance to oxidative metabolism.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Density | 1.303 g/mL at 25 °C |
| Refractive Index | n20/D 1.444 |
| Computed XLogP3 | 2.5 |
| Computed Topological Polar Surface Area | 18.5 Ų |
| Computed Rotatable Bond Count | 0 |
Diagram: Anomeric Effect in the Difluoromethylenedioxy Bridge
Caption: The stabilizing anomeric effect in the 2,2-difluoro-1,3-benzodioxole moiety.
Conclusion and Future Outlook
The 2,2-difluoro-1,3-benzodioxole moiety offers a compelling strategic advantage in drug design, primarily through the enhancement of metabolic stability and the modulation of physicochemical properties. A thorough theoretical understanding of its conformational preferences, electronic nature, and reactivity is crucial for its rational application. The computational workflows and theoretical concepts outlined in this guide provide a framework for researchers to probe the intricate details of this valuable structural motif. Future theoretical studies should focus on building a comprehensive database of calculated properties for a range of substituted 2,2-difluoro-1,3-benzodioxole derivatives to further aid in the in-silico design of next-generation therapeutics.
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Jäger, M., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020, 26(27), 6141-6146. [Link]
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Methodological & Application
Synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole: An In-Depth Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a mere recitation of steps, this application note delves into the causality behind the experimental choices, ensuring a thorough and practical understanding of the synthetic process.
Introduction: The Significance of a Fluorinated Benzodioxole
This compound (CAS No: 136593-45-8) is a fluorinated derivative of the benzodioxole family, a class of compounds known for a wide range of biological activities.[1] The introduction of the difluoromethylenedioxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a sought-after intermediate in medicinal chemistry. Its applications are being explored in various fields of drug discovery.[1]
The synthesis of this target molecule is primarily achieved through a Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This classic electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the aromatic ring, a fundamental transformation in organic synthesis.[2][3]
Overall Synthetic Scheme
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the starting material, 2,2-difluoro-1,3-benzodioxole. The second, and focal, stage is the Friedel-Crafts acylation to introduce the acetyl group at the 5-position of the benzodioxole ring.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2,2-difluoro-1,3-benzodioxole (Starting Material)
The preparation of the starting material, 2,2-difluoro-1,3-benzodioxole, is a critical prerequisite for the subsequent acylation. Several patented methods exist for this synthesis, generally involving the dichlorination of a catechol derivative followed by a halogen exchange reaction.[4][5] A common route involves the reaction of 1,3-benzodioxole with a chlorinating agent, followed by fluorination.[4] Another approach directly fluorinates 2,2-dichloro-1,3-benzodioxole using reagents like potassium fluoride.[5] For the purpose of this guide, we will assume the availability of 2,2-difluoro-1,3-benzodioxole as the starting material.
Stage 2: Friedel-Crafts Acylation Protocol
This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. The reaction introduces an acetyl group onto the electron-rich aromatic ring, yielding the desired product. The choice of a Lewis acid catalyst is crucial for activating the acylating agent.[6][7] Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Difluoro-1,3-benzodioxole | ≥98% | Commercially Available | Starting material |
| Acetyl Chloride | Anhydrous, ≥99% | Commercially Available | Acylating agent |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Commercially Available | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For quenching |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | Drying agent |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Hexane | ACS Grade | Commercially Available | For recrystallization |
| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization |
Equipment
-
Three-necked round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Caption: Step-by-step workflow for the Friedel-Crafts acylation.
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2,2-difluoro-1,3-benzodioxole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Under a nitrogen or argon atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Acylating Agent Addition: To the addition funnel, add acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DCM).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₉H₆F₂O₃ |
| Molecular Weight | 200.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 31-32 °C[8] |
| Boiling Point | 97-99 °C at 7.5 mmHg[8] |
Scientific Rationale and Mechanistic Insights
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole acts as a nucleophile and attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a sigma complex (arenium ion).
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, the catalyst often forms a complex with the ketone product.[3]
The difluoromethylenedioxy group is an electron-donating group, which activates the benzene ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the dioxole ring, the acylation predominantly occurs at the less hindered para position (position 5).
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Handling of Reagents:
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture.
-
Acetyl Chloride: Is a corrosive and lachrymatory liquid. It also reacts with water to produce HCl. Handle with care in a fume hood.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic waste should be collected in a designated container. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (hydrolyzed AlCl₃) | Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |
| Deactivated starting material | Ensure the starting 2,2-difluoro-1,3-benzodioxole is pure. | |
| Formation of multiple products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of reagents. |
| Incorrect stoichiometry | Use precise measurements for all reagents. | |
| Difficult purification | Incomplete reaction | Monitor the reaction closely by TLC to ensure completion before work-up. |
| Presence of by-products | Optimize washing steps during work-up. Consider column chromatography for purification if recrystallization is insufficient. |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.
References
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Application Notes & Protocols: Strategic Derivatization of 5-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: The Strategic Importance of 5-Acetyl-2,2-difluoro-1,3-benzodioxole
This compound, also known as 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one, is a highly valuable synthetic intermediate in modern medicinal and agrochemical research.[1][2] The benzodioxole scaffold is a recurring motif in a multitude of biologically active molecules, including natural products and pharmaceuticals, exhibiting activities ranging from anticancer to anti-inflammatory.[1][3][4][5]
The true synthetic power of this molecule lies in the strategic incorporation of the gem-difluoro group on the dioxole bridge. This modification confers several advantageous properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the 2,2-difluoro-1,3-benzodioxole moiety a robust bioisostere of the more metabolically labile catechol group. This substitution can significantly enhance the pharmacokinetic profile of a drug candidate by preventing oxidative degradation.
-
Modulated Electronics: The two fluorine atoms are potent electron-withdrawing groups. This electronic influence alters the reactivity of the aromatic ring and, critically for derivatization, the attached acetyl group.
-
Unique Interactions: The difluoromethyl group can function as a weak hydrogen bond donor, potentially enabling novel binding interactions within a biological target.[6]
This application note provides detailed protocols and expert insights for several key transformations of this compound, leveraging the reactivity of its ketone functional group. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Foundational Reactivity: The Acetyl Group as a Synthetic Hub
The acetyl group (-COCH₃) is the primary locus of chemical reactivity and the gateway for diversification of the core scaffold. Its reactivity is twofold:
-
The Carbonyl Carbon (C=O): This carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for reactions like reduction and certain condensations.
-
The α-Hydrogens (-CH₃): The hydrogens on the methyl group adjacent to the carbonyl are acidic due to resonance stabilization of the conjugate base (the enolate). This acidity allows for reactions such as halogenation and aldol-type condensations.
The electron-withdrawing nature of the 2,2-difluorobenzodioxole ring slightly deactivates the aromatic system but enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, it increases the acidity of the α-hydrogens, facilitating enolate formation. Understanding this electronic interplay is crucial for optimizing reaction conditions.
Protocol I: Reduction of the Carbonyl to a Secondary Alcohol
This protocol details the conversion of the ketone to 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol, a chiral secondary alcohol that can serve as a precursor for esters, ethers, or be used in stereoselective syntheses.
Expertise & Experience: Causality Behind Experimental Choices
The choice of sodium borohydride (NaBH₄) is deliberate. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, its high reactivity makes it non-selective and hazardous, as it reacts violently with protic solvents like water and alcohols.[7] NaBH₄ is a milder, safer, and more chemoselective reagent, ideal for the clean reduction of ketones to secondary alcohols in the presence of other functional groups.[8][9] The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon.[8][9]
Experimental Workflow: Reduction
Caption: Workflow for the reduction of the acetyl group.
Detailed Step-by-Step Protocol
| Parameter | Value/Instruction |
| Starting Material | 1.0 g (5.0 mmol) of this compound |
| Solvent | 25 mL Methanol (MeOH) |
| Reducing Agent | 0.28 g (7.5 mmol, 1.5 eq) Sodium Borohydride (NaBH₄) |
| Reaction Temp. | 0 °C to Room Temperature |
| Workup | Acetone, Water, Ethyl Acetate |
| Purification | Flash Column Chromatography (e.g., 20% EtOAc in Hexane) |
| Typical Yield | 90-98% |
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol).
-
Dissolution: Add methanol (25 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and cautiously add acetone (~5 mL) to quench any excess NaBH₄. Once gas evolution ceases, add deionized water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography to yield the product as a colorless oil or white solid.
Protocol II: Baeyer-Villiger Oxidation to an Ester
This protocol converts the ketone into (2,2-difluoro-1,3-benzodioxol-5-yl) acetate. This transformation is a powerful method for inserting an oxygen atom adjacent to a carbonyl group, turning a ketone into an ester.[10]
Expertise & Experience: Causality Behind Experimental Choices
The Baeyer-Villiger oxidation is a regioselective rearrangement.[10] The choice of oxidizing agent, typically a peracid like meta-chloroperoxybenzoic acid (m-CPBA), is critical.[11][12] The reaction mechanism proceeds through a key tetrahedral intermediate known as the Criegee intermediate.[13] The subsequent step involves the migration of one of the groups attached to the original carbonyl. The group with the higher migratory aptitude moves to the adjacent oxygen atom. For an aryl methyl ketone, the aryl group has a significantly higher migratory aptitude than the methyl group (Aryl > Primary Alkyl).[11][12] Therefore, the reaction will selectively yield the aryl acetate, not methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.
Experimental Workflow: Baeyer-Villiger Oxidation
Caption: Workflow for the Baeyer-Villiger oxidation.
Detailed Step-by-Step Protocol
| Parameter | Value/Instruction |
| Starting Material | 1.0 g (5.0 mmol) of this compound |
| Solvent | 30 mL Dichloromethane (DCM) |
| Oxidizing Agent | 1.3 g (~77% purity, ~7.5 mmol, 1.5 eq) m-CPBA |
| Buffer | 1.7 g (20 mmol, 4.0 eq) Sodium Bicarbonate (NaHCO₃) |
| Reaction Temp. | 0 °C to Room Temperature |
| Workup | Na₂SO₃, NaHCO₃, Brine |
| Purification | Often clean enough after workup; can be purified by chromatography if needed. |
| Typical Yield | 85-95% |
-
Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 g, 5.0 mmol) and sodium bicarbonate (1.7 g, 20 mmol) in dichloromethane (30 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA (1.3 g, ~7.5 mmol) in a minimal amount of DCM and add it dropwise to the stirring suspension over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor completion by TLC.
-
Workup - Quench: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stir vigorously for 15 minutes.
-
Workup - Wash: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, typically as a clear oil.
Protocol III: α-Halogenation of the Methyl Group
This protocol describes the synthesis of 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one. α-Halo ketones are exceptionally useful synthetic intermediates, serving as precursors for α,β-unsaturated ketones, epoxides, and for introducing nitrogen or oxygen nucleophiles at the α-position.[14][15]
Expertise & Experience: Causality Behind Experimental Choices
The halogenation of a ketone at the α-position can be performed under either acidic or basic conditions. Acid-catalyzed halogenation is chosen here for its superior control.[14][15] The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[14][15] A key advantage of the acidic condition is that it predominantly leads to mono-halogenation. The introduction of the first electron-withdrawing bromine atom destabilizes the subsequent formation of another enol intermediate, thus preventing di- or tri-bromination, which is a common issue under basic conditions (the haloform reaction).
Experimental Workflow: α-Halogenation
Caption: Workflow for the acid-catalyzed α-bromination.
Detailed Step-by-Step Protocol
| Parameter | Value/Instruction |
| Starting Material | 1.0 g (5.0 mmol) of this compound |
| Solvent/Catalyst | 20 mL Glacial Acetic Acid |
| Halogenating Agent | 0.80 g (0.26 mL, 5.0 mmol, 1.0 eq) Bromine (Br₂) |
| Reaction Temp. | Room Temperature |
| Workup | Ice-water, Sodium Bisulfite |
| Purification | Recrystallization |
| Typical Yield | 70-85% |
-
Setup: In a 50 mL flask protected from light and equipped with a stir bar and dropping funnel, dissolve this compound (1.0 g, 5.0 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (0.80 g, 5.0 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the ketone solution over 20 minutes with vigorous stirring. Extreme Caution: Bromine is highly toxic and corrosive. Perform in a well-ventilated fume hood.
-
Reaction: Stir at room temperature for 2-4 hours. The disappearance of the red-brown bromine color indicates the reaction is progressing. Monitor by TLC.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold, dilute sodium bisulfite solution (to remove any residual bromine), and finally with more cold water.
-
Drying & Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol IV: Knoevenagel Condensation for C-C Bond Formation
This protocol outlines the Knoevenagel condensation to form 2-((2,2-difluoro-1,3-benzodioxol-5-yl)methylene)malononitrile. This is a classic carbon-carbon bond-forming reaction that creates an electron-deficient alkene, a versatile Michael acceptor.
Expertise & Experience: Causality Behind Experimental Choices
The Knoevenagel condensation requires an active methylene compound (in this case, malononitrile) and a base catalyst.[16] The acidity of malononitrile's CH₂ protons is high, so a weak base like ammonium acetate or piperidine is sufficient to generate the nucleophilic carbanion.[17] The reaction proceeds by nucleophilic addition of the carbanion to the ketone's carbonyl carbon, followed by a dehydration step to yield the final condensed product. While aldehydes react readily, ketones are sterically more hindered and less electrophilic, often requiring heating or the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[17][18]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Detailed Step-by-Step Protocol
| Parameter | Value/Instruction |
| Starting Material | 1.0 g (5.0 mmol) of this compound |
| Reagent | 0.36 g (5.5 mmol, 1.1 eq) Malononitrile |
| Catalyst | 0.08 g (1.0 mmol, 0.2 eq) Ammonium Acetate (NH₄OAc) |
| Solvent | 40 mL Toluene |
| Reaction Temp. | Reflux (~110 °C) |
| Workup | Water, Brine |
| Purification | Recrystallization (e.g., from Isopropanol) |
| Typical Yield | 65-80% |
-
Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol), malononitrile (0.36 g, 5.5 mmol), ammonium acetate (0.08 g, 1.0 mmol), and toluene (40 mL).
-
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting ketone. Water will collect in the Dean-Stark trap.
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (50 mL). Wash the organic solution with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude solid by recrystallization from a suitable solvent to afford the pure product.
Protocol V: The Mannich Reaction for β-Amino Ketones
The Mannich reaction is a three-component condensation that provides access to β-amino ketones, which are crucial building blocks for many nitrogen-containing pharmaceuticals.[19]
Expertise & Experience: Causality Behind Experimental Choices
This one-pot reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and an active hydrogen compound (our ketone).[20] The reaction first forms an iminium ion from the aldehyde and the amine. The ketone, under the acidic reaction conditions, forms its enol tautomer, which then acts as a nucleophile, attacking the electrophilic iminium ion. Aryl ketones can be less reactive in this transformation due to steric hindrance.[21] Using the pre-formed hydrochloride salt of the amine and a protic solvent like ethanol helps to facilitate both the iminium ion formation and the enolization of the ketone.
Experimental Workflow: Mannich Reaction
Caption: Workflow for the three-component Mannich reaction.
Detailed Step-by-Step Protocol
| Parameter | Value/Instruction |
| Starting Material | 1.0 g (5.0 mmol) of this compound |
| Amine | 0.45 g (5.5 mmol, 1.1 eq) Dimethylamine hydrochloride |
| Aldehyde | 0.18 g (6.0 mmol, 1.2 eq) Paraformaldehyde |
| Solvent | 20 mL Absolute Ethanol |
| Catalyst | 2 drops of concentrated HCl |
| Reaction Temp. | Reflux (~78 °C) |
| Workup | NaHCO₃ (aq.), Ethyl Acetate |
| Purification | Flash Column Chromatography |
| Typical Yield | 50-70% |
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 5.0 mmol), dimethylamine hydrochloride (0.45 g, 5.5 mmol), paraformaldehyde (0.18 g, 6.0 mmol), and absolute ethanol (20 mL).
-
Catalyst Addition: Add 2 drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cooling & Concentration: After cooling to room temperature, remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid and remove any unreacted salts.
-
Extraction & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting crude product by flash column chromatography (often using a gradient elution with triethylamine added to the mobile phase to prevent tailing) to obtain the Mannich base.
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Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
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Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates: Efficient Synthesis of N-Protected β-Aryl-β-Amino Ketone Compounds. ACS Publications. Available at: [Link]
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Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. ACS Publications. Available at: [Link]
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Synthesis of aryl α,α‐difluoromethyl ketones. ResearchGate. Available at: [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
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One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available at: [Link]
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Available at: [Link]
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Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London Research. Available at: [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]
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Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. Available at: [Link]
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TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1 H-indenes and 2,4-Dienamides. PubMed. Available at: [Link]
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Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. Available at: [Link]
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Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKAT USA. Available at: [Link]
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Baeyer-Villiger Oxidation. Chemistry Steps. Available at: [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Available at: [Link]
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Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ResearchGate. Available at: [Link]
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Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples. YouTube. Available at: [Link]
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Mannich reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Semantic Scholar. Available at: [Link]
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Alpha Halogenation of Ketones. YouTube. Available at: [Link]
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2,2-Difluoro-1,3-benzodioxole. PubChem. Available at: [Link]
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Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Semantic Scholar. Available at: [Link]
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Alpha Halogenation of Aldehydes and Ketones. OpenStax. Available at: [Link]
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reduction of aldehydes and ketones. Chemguide. Available at: [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
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Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1][2][22]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines. PubMed. Available at: [Link]
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Mechanochemical difluoromethylations of ketones. Beilstein Journals. Available at: [Link]
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Ketone halogenation. Wikipedia. Available at: [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]
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The Strategic Role of 5-Acetyl-2,2-difluoro-1,3-benzodioxole in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of more effective and environmentally benign agrochemicals has led to a growing interest in fluorinated building blocks. Among these, 5-Acetyl-2,2-difluoro-1,3-benzodioxole has emerged as a pivotal intermediate, offering a unique combination of structural features that are highly desirable in the design of modern pesticides. The 2,2-difluoro-1,3-benzodioxole moiety, a bioisostere of the more common methylenedioxy group, imparts significant advantages in terms of metabolic stability and lipophilicity, which can translate to enhanced biological activity and improved pharmacokinetic properties of the final agrochemical product. This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic application of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and mechanistic insights.
The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety
The incorporation of the 2,2-difluoro-1,3-benzodioxole group into a pesticide's molecular structure is a strategic decision rooted in the principles of medicinal and agrochemical chemistry. The fluorine atoms, owing to their high electronegativity and small size, can profoundly influence the molecule's electronic properties, conformation, and metabolic fate.
Enhanced Metabolic Stability: The difluoromethyl group is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methylene group. This increased metabolic stability can lead to a longer half-life of the agrochemical in the target pest, thereby enhancing its efficacy and potentially allowing for lower application rates.
Modulated Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi. This can lead to better uptake and transport to the target site, ultimately resulting in higher potency.
Favorable Electronic Effects: The electron-withdrawing nature of the difluoromethylene group can influence the acidity or basicity of nearby functional groups, which can be critical for binding to the target enzyme or receptor.
Synthetic Utility of the Acetyl Group
The acetyl group at the 5-position of the benzodioxole ring serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build more complex and biologically active molecules. One of the most powerful methods for elaborating the acetyl group is the Willgerodt-Kindler reaction.
The Willgerodt-Kindler Reaction: A Gateway to Arylacetamides
The Willgerodt-Kindler reaction provides a direct route to convert aryl methyl ketones, such as this compound, into thioamides, which can be readily hydrolyzed to the corresponding arylacetic acids or converted to arylacetamides.[1] These arylacetamide and arylacetic acid intermediates are crucial building blocks for a wide range of agrochemicals, including insecticides and fungicides.
A plausible reaction mechanism for the Willgerodt-Kindler reaction involves the initial formation of an enamine from the ketone and the amine (e.g., morpholine). This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the terminal thioamide.[1]
Application Protocol: Synthesis of a Hypothetical N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide Insecticide
This section outlines a detailed, three-step protocol for the synthesis of a potential insecticidal agent, N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide, starting from this compound. This synthetic route is based on established chemical transformations and highlights the utility of the starting material.
Step 1: Synthesis of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione (Willgerodt-Kindler Reaction)
Causality: This initial step transforms the acetyl group into a thioamide, which is a key intermediate that can be further functionalized. The use of morpholine and sulfur is characteristic of the Kindler modification of the Willgerodt reaction, which is often higher yielding and more reliable than the original conditions using ammonium polysulfide.[1]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 10% aqueous hydrochloric acid to precipitate the crude product and neutralize excess morpholine.
-
Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford the pure 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 200.14 | 1.0 |
| Sulfur | 32.06 | 2.5 |
| Morpholine | 87.12 | 3.0 |
Step 2: Synthesis of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid
Causality: The thioamide from Step 1 is hydrolyzed to the corresponding carboxylic acid. This is a standard transformation that provides a versatile intermediate for amide coupling reactions. Acidic or basic hydrolysis can be employed, with acidic hydrolysis often being preferred for cleaner reactions.
Protocol:
-
Suspend the 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Step 3: Synthesis of N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Causality: The final step involves the coupling of the carboxylic acid with benzylamine to form the target amide. This is a standard amide bond formation reaction. The use of a coupling agent like thionyl chloride (to form the acid chloride in situ) followed by reaction with the amine is a common and effective method.
Protocol:
-
To a solution of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway from this compound to a target agrochemical.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole moiety can significantly enhance the metabolic stability and biological activity of the final products. The acetyl group provides a convenient synthetic handle for further molecular elaboration, with the Willgerodt-Kindler reaction being a particularly powerful tool for its conversion into key arylacetamide and arylacetic acid intermediates. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this important synthon and to develop novel, high-performance agrochemical solutions.
References
[1] Willgerodt rearrangement. In Wikipedia. Retrieved January 23, 2026, from [Link]
Sources
Application Note & Protocol: A Scalable and Robust Synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole
Abstract
5-Acetyl-2,2-difluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical and agrochemical agents, valued for the unique electronic properties conferred by the difluoromethylenedioxy group.[1][2] This document provides a comprehensive guide for its synthesis at a laboratory scale-up, focusing on practical, safe, and efficient protocols. We detail a two-step synthetic pathway commencing with the preparation of the key intermediate, 2,2-difluoro-1,3-benzodioxole, followed by a regioselective Friedel-Crafts acylation. The causality behind critical process parameters, safety protocols for hazardous reagents, and detailed analytical validation steps are thoroughly discussed to ensure a reproducible and self-validating workflow for researchers in drug development and process chemistry.
Introduction: Strategic Importance and Synthetic Rationale
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science.[2] The introduction of a difluoromethylene bridge to form 2,2-difluoro-1,3-benzodioxole serves as a bioisostere for catechol ethers, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and binding interactions. The subsequent introduction of an acetyl group at the 5-position provides a versatile chemical handle for further elaboration into more complex target molecules.
Our synthetic strategy is predicated on a robust and scalable two-stage process:
-
Synthesis of 2,2-Difluoro-1,3-benzodioxole: This intermediate is prepared from its dichloro-analogue, 2,2-dichloro-1,3-benzodioxole, via a halogen exchange (HALEX) reaction. This approach is often more scalable and uses more manageable reagents than direct fluorination of 1,3-benzodioxole.[3]
-
Friedel-Crafts Acylation: The target molecule is synthesized by the electrophilic aromatic substitution of 2,2-difluoro-1,3-benzodioxole using acetic anhydride and a Lewis acid catalyst.[4][5] This classic reaction is highly effective for installing acyl groups on activated aromatic rings.
This guide emphasizes operational safety, particularly concerning the handling of corrosive and water-sensitive reagents, and provides clear, actionable steps for reaction monitoring, work-up, and purification.
Figure 1: Overall two-stage synthetic pathway.
Synthesis of Intermediate: 2,2-Difluoro-1,3-benzodioxole
The synthesis of the difluorinated precursor is a critical first step. While several routes exist, the fluorination of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) offers a reliable and scalable method.[3] The use of a catalyst, such as potassium hydrogen fluoride (KHF₂), can enhance the reaction rate.[3]
Causality of Experimental Design:
-
Reagents: Anhydrous potassium fluoride is used as the fluorine source. It is crucial to use the anhydrous form as water will react with the starting material and intermediates. The dichloro precursor is typically synthesized by the chlorination of 1,3-benzodioxole.[6]
-
Catalyst: A phase-transfer catalyst or a source of bifluoride ion can accelerate the otherwise slow solid-liquid reaction.[3]
-
Temperature: The reaction requires significant thermal energy to drive the halogen exchange, with temperatures often exceeding 140°C.[3]
-
Monitoring: The reaction progress is conveniently monitored by Gas Chromatography (GC) by observing the disappearance of the starting material peak.[3]
Protocol 1: Scale-up Synthesis of 2,2-Difluoro-1,3-benzodioxole
Materials & Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)
-
Anhydrous Potassium Fluoride (KF), spray-dried (3.61 mol, 210 g)
-
Potassium Hydrogen Fluoride (KHF₂) (catalytic amount, e.g., 0.3 g)
-
High-boiling point solvent (e.g., Tetramethylene sulfone, 500 mL)
-
Deionized Water[7]
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, condenser, and nitrogen line. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous potassium fluoride and potassium hydrogen fluoride.
-
Solvent and Substrate Addition: Add the solvent, followed by the 2,2-dichloro-1,3-benzodioxole.
-
Reaction: Begin vigorous stirring and heat the mixture to 140-150°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by GC. The reaction is typically complete within 8-10 hours, indicated by the complete consumption of the starting material.[3]
-
Cool-down and Quench: Once complete, cool the reaction mixture to room temperature. Carefully and slowly add 2 L of deionized water to dissolve the inorganic salts.
-
Work-up: The organic product will separate. Transfer the entire mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) to recover any residual product. Combine the organic layers.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,2-difluoro-1,3-benzodioxole.[3]
Friedel-Crafts Acylation for Target Molecule Synthesis
The core transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acetyl group to the benzodioxole ring.[8][9]
Figure 2: Simplified Friedel-Crafts acylation mechanism.
Causality of Experimental Design:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this reaction. It coordinates with the acylating agent to generate the highly electrophilic acylium ion, which is the key reactive species.[8] A stoichiometric amount is often required as AlCl₃ complexes with the final ketone product.[5]
-
Acylating Agent: Acetic anhydride is chosen over acetyl chloride for scale-up operations. It is less volatile, less corrosive, and generally safer to handle in large quantities. The byproduct is acetic acid, which is easier to manage than the HCl gas evolved from acetyl chloride.
-
Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used. It must be anhydrous, as water reacts violently with AlCl₃.
-
Temperature Control: The reaction is highly exothermic. The initial formation of the acylium ion complex and the subsequent electrophilic substitution both release significant heat. Therefore, slow, portion-wise addition of AlCl₃ at low temperatures (0-5°C) is critical to control the reaction rate and prevent side reactions.
-
Regioselectivity: The difluoromethylenedioxy group is an ortho-, para-director. Acylation occurs predominantly at the 5-position (para to the ether-like oxygen) due to steric hindrance at the 4-position (ortho).
Protocol 2: Scale-up Synthesis of this compound
Materials & Equipment:
-
5 L jacketed glass reactor with mechanical stirrer, dropping funnel, and temperature probe.
-
Cooling circulator.
-
2,2-Difluoro-1,3-benzodioxole (1.0 mol, 158.1 g)
-
Acetic Anhydride (1.2 mol, 122.5 g, 113.4 mL)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol, 173.3 g)
-
Anhydrous Dichloromethane (DCM) (2 L)
-
Crushed Ice and Water
-
Hydrochloric Acid (HCl), 3M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator and recrystallization apparatus
Procedure:
-
Reactor Setup: Set up the jacketed reactor and circulate coolant to bring the internal temperature to 0°C. Ensure the system is inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 2,2-difluoro-1,3-benzodioxole and anhydrous DCM. Begin stirring. Add the acetic anhydride via the dropping funnel.
-
Catalyst Addition: Slowly add the anhydrous AlCl₃ in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A color change and slight exotherm will be observed with each addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the reactor back to 0°C. Prepare a large beaker with a stirred mixture of crushed ice (approx. 2 kg) and 1 L of 3M HCl. Very slowly and carefully, transfer the reaction mixture onto the ice/HCl slurry. This is a highly exothermic process that will generate HCl fumes; perform in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the layers and wash the organic layer sequentially with: 1 L of 3M HCl, 1 L of deionized water, 1 L of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 1 L of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The product, a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound as a white to off-white solid.
-
Data Summary and Characterization
The following tables summarize the key quantitative aspects of the synthesis.
Table 1: Reagent Quantities and Expected Yield
| Compound | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity Used | Role |
|---|---|---|---|---|
| 2,2-Difluoro-1,3-benzodioxole | 158.11 | 1.0 | 158.1 g | Starting Material |
| Acetic Anhydride | 102.09 | 1.2 | 122.5 g | Acylating Agent |
| Aluminum Chloride | 133.34 | 1.3 | 173.3 g | Catalyst |
| This compound | 200.14 | - | ~160 g (80% yield) | Product |
Table 2: Physical and Analytical Properties of the Final Product
| Property | Value |
|---|---|
| CAS Number | 136593-45-8[1] |
| Appearance | White to off-white solid |
| Melting Point | 31-32 °C[1] |
| Boiling Point | 97-99 °C @ 7.5 mmHg[1] |
| ¹H NMR (CDCl₃) | δ ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (d, 1H), ~2.6 (s, 3H) |
| Purity (HPLC/GC) | >98% |
Process Safety and Hazard Management
Chemical synthesis at scale requires stringent safety protocols. The reagents used in this process present significant hazards that must be actively managed.
Figure 3: Critical safety workflow for the acylation step.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It must be handled in a dry, inert atmosphere. All additions should be done slowly and with efficient cooling.[4]
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator.[10] It causes severe skin and eye burns.[11] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[12][13]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be conducted in a well-ventilated fume hood.
-
Quenching: The quenching of the AlCl₃ complex is the most hazardous step. The addition of the reaction mixture to water/ice is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with vigorous stirring, and in a high-performance fume hood.
Conclusion
This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound. By understanding the rationale behind the chosen conditions and strictly adhering to the safety protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical development. The self-validating nature of the protocol, which includes in-process monitoring and clear purification steps, ensures the generation of high-purity material suitable for downstream applications.
References
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one 11. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
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Leite, A. C. L., et al. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc). Retrieved from [Link]
-
National Institutes of Health. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
- Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
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APEC Water Systems. (n.d.). Different Water Filtration Methods Explained. Retrieved from [Link]
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SlideShare. (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Sensorex. (2021). Understanding Water Purification Methods. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved from [Link]
- Patents. (n.d.). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. Retrieved from [Link]
-
YouTube. (2021). 5 Ways to Filter and Purify Water! The Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from [Link]
-
INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]
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Comprehensive Methodologies for the Purification of 5-Acetyl-2,2-difluoro-1,3-benzodioxole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2,2-difluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent steps. This application note provides a detailed guide to the principal purification techniques applicable to this compound: recrystallization, silica gel column chromatography, and vacuum distillation. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to achieve high-purity material essential for drug development and scientific research.
Introduction and Physicochemical Profile
This compound, also known as 3',4'-(Difluoromethylenedioxy)acetophenone, belongs to the benzodioxole family of compounds, which are noted for a wide range of biological activities.[1] The presence of the difluoromethylenedioxy group and the acetyl moiety makes it a versatile intermediate. However, synthetic procedures, such as Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole, can introduce a variety of impurities. These may include unreacted starting materials, catalysts, regioisomers, and polymeric by-products. The choice of an appropriate purification strategy is therefore a critical step that is dictated by the compound's physical properties and the nature of the impurities present.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 136593-45-8 | [1] |
| Molecular Formula | C₉H₆F₂O₃ | [2] |
| Formula Weight | 200.14 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred |
| Melting Point | 31-32 °C | [1] |
| Boiling Point | 97-99 °C @ 7.5 mmHg | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexanes. Very slightly soluble in water. | [3] |
| Chemical Hazards | Irritant. May cause skin, eye, and respiratory irritation. | [1] |
Note: Solubility is inferred from its chemical structure and data on related compounds.
Rationale for Purification: Common Impurities
A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound typically involves the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole.
Potential Impurities Include:
-
Unreacted 2,2-difluoro-1,3-benzodioxole: The starting material for the acylation.
-
Acetic Anhydride/Acetyl Chloride: Acylating agents.
-
Lewis Acid Catalyst: Such as AlCl₃ or FeCl₃, which must be quenched and removed.
-
Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Di-acylated Products: Over-reaction leading to the addition of a second acetyl group.
-
Polymeric/Tar-like materials: Common by-products in Friedel-Crafts reactions.
The purification methods detailed below are chosen to effectively separate the target compound from these specific types of impurities.
Purification Methodologies and Protocols
Method 1: Recrystallization
Principle of Causality: Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a substance in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures. The low melting point of the target compound (31-32 °C) makes this a viable, though potentially challenging, method. A mixed-solvent system is often ideal.
Protocol for Recrystallization:
-
Solvent Selection: Begin by testing solvent systems. A good starting point is an isopropanol/water or ethanol/hexane mixture. The goal is to find a system where the compound dissolves in a minimal amount of the hot "good" solvent (e.g., isopropanol) and precipitates upon the addition of the "poor" solvent (e.g., water) or upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., isopropanol) while stirring and heating until the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source. If using a mixed-solvent system, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under vacuum.
Method 2: Silica Gel Column Chromatography
Principle of Causality: Column chromatography is a highly versatile technique for purifying both solid and liquid compounds from a wide range of impurities.[4] Separation is based on the differential partitioning of components between a stationary phase (polar silica gel) and a mobile phase (typically a less polar organic solvent).[5] Non-polar compounds travel through the column more quickly, while polar compounds are retained longer by the silica gel. For this compound, its moderate polarity allows for effective separation from less polar starting materials and more polar polymeric by-products.
Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel (80-100 mesh) in the initial, most non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Secure a glass chromatography column vertically. Add a small plug of glass wool and a layer of sand to the bottom.
-
Pour the silica slurry into the column, allowing the solvent to drain continuously. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to 90:10, 85:15, etc., as needed. This allows for the separation of closely eluting impurities.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for Column Chromatography Purification.
Method 3: Vacuum Distillation
Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that have high boiling points or are prone to decomposition at atmospheric pressure, vacuum distillation is employed. By reducing the pressure, the boiling point of the compound is significantly lowered. Given its boiling point of 97-99 °C at 7.5 mmHg, this method is highly suitable for removing non-volatile impurities (like salts and polymers) and more volatile impurities (like residual solvents or starting materials).[1][6]
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints to ensure a good seal.
-
Charge the Flask: Place the crude material (which should be free of solvents) into the distilling flask along with a magnetic stir bar for smooth boiling.
-
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure (around 7-8 mmHg) is stable, begin heating the distillation flask using a heating mantle. Stir the contents to prevent bumping.
-
Distillation and Collection: The compound will begin to boil and condense in the collection arm. Collect the fraction that distills over at a constant temperature (the boiling point at that pressure, ~97-99 °C). Discard any initial, lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Integrated Purification Strategy & Purity Assessment
For achieving the highest purity, a multi-step approach is often necessary.
Caption: Integrated Purification Workflow.
Purity Assessment: The purity of the final product should be confirmed using one or more of the following analytical techniques:
-
TLC: A single spot suggests high purity.
-
GC/HPLC: Provides quantitative purity data.
-
¹H and ¹⁹F NMR Spectroscopy: Confirms the chemical structure and reveals the presence of proton- or fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting range close to the literature value (31-32 °C) is indicative of high purity.[1]
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice between recrystallization, column chromatography, and vacuum distillation depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For general laboratory use, column chromatography offers the most flexibility and separation power. For scaling up and removing non-volatile residues, vacuum distillation is highly effective. By following the detailed protocols in this guide, researchers can confidently obtain high-purity material suitable for the demanding applications in drug discovery and development.
References
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2,2-Difluoro-1,3-benzodioxole. (n.d.). PubChem. Retrieved from [Link]
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2,2-Difluoro-1,3-benzodioxole-5-acetic acid. (n.d.). PubChem. Retrieved from [Link]
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1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved from [Link]
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This compound. (n.d.). Tradeindia. Retrieved from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved from [Link]
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Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. (n.d.). ChemRxiv. Retrieved from [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. Retrieved from [Link]
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Column Chromatography ketone/silica. (2011). Physics Forums. Retrieved from [Link]
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1-(2,2-Difluoro-benzo[7][8]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. (n.d.). Pcasyn. Retrieved from [Link]
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Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Tertiary Alcohols via Grignard Reaction with 5-Acetyl-2,2-difluoro-1,3-benzodioxole
Introduction: The Strategic Importance of Fluorinated Benzodioxoles in Medicinal Chemistry
The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives are integral to the development of a wide array of therapeutic agents due to their diverse pharmacological properties.[2] The introduction of fluorine atoms into this scaffold, as seen in 5-Acetyl-2,2-difluoro-1,3-benzodioxole, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly valuable building block in modern drug discovery.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with Grignard reagents to synthesize a diverse library of tertiary alcohols, which are key intermediates for further chemical elaboration.
The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of tertiary alcohols from ketones.[3] This application note will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into the characterization and purification of the resulting products.
Reaction Mechanism: Nucleophilic Addition to a Carbonyl
The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[3] The reaction proceeds in two key steps:
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[4]
-
Acidic Workup: The intermediate is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the tertiary alcohol.[5] The use of a mild acid is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.[5][6]
Diagram: Grignard Reaction Mechanism
Caption: General mechanism of the Grignard reaction with a ketone.
Experimental Protocols
This section provides detailed protocols for the reaction of this compound with both alkyl and aryl Grignard reagents. The following procedures are based on established methodologies for Grignard reactions with similar ketones and have been adapted for this specific substrate.
Safety Precautions: A Critical Overview
Grignard reagents are highly reactive, flammable, and pyrophoric, and they react violently with water and protic solvents.[7][8] Strict adherence to safety protocols is paramount.
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[9]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.[7]
-
Exothermic Reaction: The Grignard reaction is exothermic. Proper temperature control, including the use of an ice bath, is essential, especially during the addition of the ketone to the Grignard reagent.[10]
Protocol 1: Reaction with an Alkyl Grignard Reagent (e.g., Methylmagnesium Bromide)
This protocol outlines the synthesis of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-ol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 200.14 | 1.0 g | 5.0 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 2.0 mL | 6.0 |
| Anhydrous diethyl ether (Et₂O) | 74.12 | 20 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 15 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Grignard Reagent Addition: To the flask, add the methylmagnesium bromide solution via syringe.
-
Ketone Addition: Dissolve this compound in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Reaction with an Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)
This protocol describes the synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-phenylethan-1-ol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 200.14 | 1.0 g | 5.0 |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | - | 2.0 mL | 6.0 |
| Anhydrous diethyl ether (Et₂O) | 74.12 | 20 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 15 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
The procedure is analogous to Protocol 1, with phenylmagnesium bromide used in place of methylmagnesium bromide.
Diagram: Experimental Workflow
Sources
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Troubleshooting & Optimization
Side reactions of 5-Acetyl-2,2-difluoro-1,3-benzodioxole with strong acids
A Guide to Understanding and Mitigating Side Reactions with Strong Acids
Welcome to the technical support center for 5-Acetyl-2,2-difluoro-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during experiments involving this compound in the presence of strong acids. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical experience to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and reactivity of this compound in strongly acidic environments.
FAQ 1: How stable is the 2,2-difluoro-1,3-benzodioxole ring in strong acids?
The 2,2-difluoro-1,3-benzodioxole moiety, while generally robust, can be susceptible to cleavage under harsh acidic conditions, analogous to the acid-catalyzed cleavage of ethers.[1][2][3] The reaction is typically initiated by protonation of one of the ether oxygens, followed by nucleophilic attack.
Troubleshooting Unexpected Product Formation:
-
Issue: Appearance of catechol-like byproducts in your reaction mixture.
-
Potential Cause: Cleavage of the difluorobenzodioxole ring.
-
Mechanism Insight: The electron-withdrawing nature of the two fluorine atoms is thought to increase the stability of the difluorinated acetal compared to its non-fluorinated counterpart by reducing the basicity of the adjacent oxygen atoms. However, with sufficiently strong acids and elevated temperatures, hydrolysis can still occur. Dithioacetals, for instance, are noted to be more stable to acid hydrolysis than their oxygen analogs due to the lower basicity of sulfur.[4]
-
Preventative Measures:
-
Acid Choice: Whenever possible, opt for milder Brønsted acids or shielded Lewis acids.
-
Temperature Control: Maintain the lowest possible reaction temperature.
-
Anhydrous Conditions: The presence of water will favor hydrolysis. Ensure all reagents and solvents are rigorously dried.
-
Diagram: Proposed Acid-Catalyzed Cleavage of the 2,2-Difluoro-1,3-benzodioxole Ring
Caption: Proposed mechanism for the acid-catalyzed cleavage of the benzodioxole ring.
FAQ 2: Can further electrophilic aromatic substitution occur on the ring?
While the acetyl group is an electron-withdrawing and therefore deactivating group for electrophilic aromatic substitution (EAS), further substitution on the aromatic ring can occur under forcing conditions with strong acids.[5]
Troubleshooting Unidentified Aromatic Byproducts:
-
Issue: Formation of products with a higher molecular weight than expected, suggesting the addition of a new functional group to the aromatic ring.
-
Potential Causes:
-
Nitration: If nitric acid or nitrate salts are present, even in trace amounts, nitration of the aromatic ring can occur. The nitration of substituted benzodioxoles is a known reaction.[6][7]
-
Sulfonation: In the presence of sulfuric acid, sulfonation is a possible side reaction. This reaction is often reversible.[8]
-
Friedel-Crafts Reactions: If other alkylating or acylating agents are present, further substitution is a possibility, though less likely due to the deactivated ring.
-
-
Regioselectivity: The existing substituents on the ring will direct any new substitution. The difluoromethylenedioxy group is generally considered ortho, para-directing, while the acetyl group is meta-directing. The directing effect of the activating group typically dominates.[9]
-
Preventative Measures:
-
Purity of Reagents: Ensure that the strong acid used is free from other electrophilic species.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Protecting Groups: If further substitution is a persistent issue and the desired reaction does not involve the aromatic ring, consider if a protecting group strategy is feasible.[10][11]
-
Table: Influence of Reaction Conditions on Potential Electrophilic Aromatic Substitution
| Side Reaction | Reagent/Conditions | Likelihood on Deactivated Ring | Mitigation Strategies |
| Nitration | HNO₃ / H₂SO₄ | Moderate to High | Use nitrate-free acids; maintain low temperatures. |
| Sulfonation | Fuming H₂SO₄ | Moderate | Use alternative acids if possible; control temperature. |
| Halogenation | X₂ / Lewis Acid | Low | Exclude halogens and corresponding Lewis acids. |
FAQ 3: Are there any side reactions involving the acetyl group?
Yes, the acetyl group itself can participate in several acid-catalyzed side reactions.
Troubleshooting Complex Mixtures and Oligomerization:
-
Issue: Formation of a complex mixture of high-molecular-weight compounds or intractable tars.
-
Potential Causes:
-
Acid-Catalyzed Self-Condensation (Aldol-type): Acetophenones can undergo self-condensation in the presence of strong acids to form dypnones and other condensation products. This reaction proceeds via an enol intermediate.
-
Polymerization: Under very harsh acidic conditions, polymerization initiated at the acetyl group or the aromatic ring can occur.
-
-
Preventative Measures:
-
Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions.
-
Temperature: Strictly control the reaction temperature, as condensation reactions are often accelerated by heat.
-
Acid Stoichiometry: Use the minimum effective amount of strong acid.
-
Diagram: Acid-Catalyzed Self-Condensation of this compound
Caption: Simplified pathway for the acid-catalyzed self-condensation of the title compound.
FAQ 4: Could other rearrangements like the Fries or Baeyer-Villiger oxidation occur?
While less common under general acidic treatment, these rearrangements are theoretically possible if specific conditions are met.
-
Fries Rearrangement: This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[12][13][14][15][16] Since the starting material is a ketone, not an ester, a standard Fries rearrangement is not a direct side reaction. However, if any ester impurities are present, they could undergo this rearrangement.
-
Baeyer-Villiger Oxidation: This reaction is the oxidation of a ketone to an ester using a peroxyacid.[17][18][19][20][21] This is not a typical side reaction with common strong acids like HCl or H₂SO₄. However, if the reaction medium contains a peroxide source (e.g., hydrogen peroxide) in the presence of a strong acid, this oxidation could become a competing pathway.
Experimental Protocols
Protocol 1: General Procedure for Reactions in the Presence of Strong Acid
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Reagent Addition: Add the this compound to the cooled, anhydrous solvent. Slowly add the strong acid dropwise while maintaining the desired low temperature.
-
Temperature Control: Use a cryostat or an ice/salt bath to maintain a constant, low temperature throughout the reaction.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS) to avoid unnecessarily long reaction times.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Work-up: Perform a standard aqueous work-up and extraction. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product promptly by an appropriate method, such as column chromatography or recrystallization, to isolate the desired product from any side products.
References
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]
- US Patent for Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (n.d.). Google Patents.
-
10.4: Acetals and Ketals. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
- Micale, N., Zappala`, M., & Grasso, S. (2002).
-
Fries Rearrangement - Organic Chemistry Portal. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2025, December 19). Retrieved from [Link]
-
Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... - ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Baeyer–Villiger oxidation - Wikipedia. Retrieved from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25). Royal Society of Chemistry. Retrieved from [Link]
-
Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. (n.d.). Zeitschrift für Naturforschung B. Retrieved from [Link]
-
Acetals and ketals - ResearchGate. Retrieved from [Link]
- US Patent for Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (n.d.). Google Patents.
-
dM-Dim for Carboxylic Acid Protection. (2018, March 27). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]
-
Cleavage of Ethers with Acids - YouTube. (2023, November 9). Retrieved from [Link]
-
Baeyer Villiger Oxidation (Mechanism + Rxn Practice) - YouTube. (2020, December 30). Retrieved from [Link]
-
Activating and Deactivating Groups - Chemistry Steps. Retrieved from [Link]
-
Ether cleavage - Wikipedia. Retrieved from [Link]
-
2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 - PubChem. Retrieved from [Link]
- Lecture 9: Acetals. (n.d.). Retrieved from a university chemistry course website.
-
Protecting group - Wikipedia. Retrieved from [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). MDPI. Retrieved from [Link]
-
Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! (2021, December 1). Retrieved from [Link]
-
27.6: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, July 12). Retrieved from [Link]
-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020, June 3). Royal Society of Chemistry. Retrieved from [Link]
-
Reaction condition for acid catalyzed ether cleavage : r/chemistry - Reddit. (2018, March 18). Retrieved from [Link]
-
Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude - AdiChemistry. Retrieved from [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. Retrieved from [Link]
-
Fries rearrangement - L.S.College, Muzaffarpur. (2022, January 4). Retrieved from [Link]
- Electrophilic Aromatic Substitution. (n.d.). Retrieved from a university chemistry course website.
-
This compound - Tradeindia. Retrieved from [Link]
-
19.10 Baeyer Villiger Oxidation - YouTube. (2018, September 20). Retrieved from [Link]
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Validation & Comparative
The Benzodioxole Scaffold: A Privileged Motif for Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is a fascinating and recurring structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its unique electronic and conformational properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets, including enzymes. This guide provides a comparative analysis of benzodioxole derivatives as inhibitors of several key enzyme classes, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel enzyme inhibitors.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[2] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
A number of studies have explored the potential of benzodioxole derivatives as COX inhibitors. For instance, hybridization of the benzodioxole scaffold with a pyrazole moiety has yielded compounds with significant anti-inflammatory and analgesic activities, coupled with dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[3]
Comparative Inhibitory Activity of Benzodioxole Derivatives against COX-1 and COX-2
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzodioxole Acetates | 3b (o-chloro) | 1.12 | 1.30 | 0.86 | [4] |
| 4f (p-iodo) | 0.725 | 2.35 | 0.31 | [4] | |
| Benzodioxole Acetic Acids | 4a (unsubstituted) | 1.45 | 3.34 | 0.43 | [4] |
| 4d (p-chloro) | - | - | 1.81* | [5] | |
| Benzodioxole-Pyrazole Hybrids | Compound 26 | - | - | High | [3] |
| Selectivity ratio reported directly in the study. |
Structure-Activity Relationship Insights:
Initial studies on ketoprofen analogues bearing a benzodioxole core have revealed interesting SAR trends.[4] For instance, benzodioxole acetates with halogen substitutions generally exhibit better activity against both COX-1 and COX-2 compared to their corresponding acetic acid counterparts.[4] The position of the halogen substituent on the phenyl ring also plays a crucial role, with ortho-substituted compounds often being more potent than their meta- counterparts.[5] The unsubstituted acetic acid derivative (4a) demonstrated stronger inhibition of both isoforms compared to the unsubstituted acetate (3a), highlighting the nuanced effects of these functional groups.[4]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[6]
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Human recombinant COX-2 enzyme
-
COX Probe (e.g., a fluorogenic probe that reacts with PGG2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test benzodioxole derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Reconstitute the COX-2 enzyme according to the manufacturer's instructions and keep on ice.[6]
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
-
Inhibitor Addition: Add the test benzodioxole derivative or positive control to the respective wells. For the enzyme control well, add the vehicle (DMSO).
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 10-20 minutes) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the enzyme control. The IC50 value is then calculated from a dose-response curve.
Causality Behind Experimental Choices:
-
The use of a fluorometric assay provides high sensitivity and is suitable for high-throughput screening.
-
Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is crucial for determining accurate inhibitory potency.
-
Kinetic measurement of the reaction provides a more dynamic and accurate assessment of enzyme activity compared to a single endpoint reading.
Prostaglandin Biosynthesis Pathway
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of benzodioxole derivatives on COX-2.
α-Amylase Inhibition: A Strategy for Diabetes Management
α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates like starch into simpler sugars.[7] Inhibition of α-amylase can slow down carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to manage postprandial hyperglycemia in individuals with type 2 diabetes.[3]
Benzodioxole derivatives have emerged as potent inhibitors of α-amylase. A study evaluating a series of 17 benzodioxole derivatives found that 14 of them exhibited strong inhibitory activity against α-amylase, with IC50 values below 10 µg/ml.[8] More recent research has synthesized benzodioxol carboxamide derivatives that display potent α-amylase inhibition with IC50 values in the sub-micromolar range.[9]
Comparative Inhibitory Activity of Benzodioxole Derivatives against α-Amylase
| Compound Class | Derivative | α-Amylase IC50 | Reference |
| Benzodioxole Carboxamides | IIa | 0.85 µM | [9] |
| IIc | 0.68 µM | [9] | |
| Benzoylbenzodioxol Derivatives | Compound I | 2.57 µg/mL | [10] |
| Compound II | 4.12 µg/mL | [10] |
Structure-Activity Relationship Insights:
The structure-activity relationship for α-amylase inhibition by benzodioxole derivatives is still being elucidated. However, the potent activity of the carboxamide derivatives suggests that this functional group, likely in combination with specific substitutions on the appended phenyl ring, plays a critical role in binding to the enzyme's active site. Molecular docking studies can provide further insights into the specific interactions, such as hydrogen bonding and hydrophobic interactions, that govern the inhibitory activity.[11][12]
Experimental Protocol: DNSA Method for α-Amylase Inhibition Assay
This colorimetric assay is based on the reaction of 3,5-dinitrosalicylic acid (DNSA) with the reducing sugars produced from the enzymatic hydrolysis of starch.[13]
Materials:
-
Phosphate buffer (e.g., 100 mmol L-1, pH 6.9)
-
α-Amylase solution (e.g., 0.15 U/mL in phosphate buffer)
-
Starch solution (e.g., 0.38 mg/mL in phosphate buffer)
-
DNSA reagent (19.2 mmol L-1)
-
Test benzodioxole derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
-
Water bath
Procedure:
-
Pre-incubation: In a microcentrifuge tube, mix the α-amylase solution with the test benzodioxole derivative or positive control. Incubate at 37°C for a specified time (e.g., 7.2 minutes).[13]
-
Reaction Initiation: Add the starch solution to the pre-incubated mixture and incubate at 37°C for a set period (e.g., 5.5 minutes).[13]
-
Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent. Boil the mixture in a water bath for a specific duration (e.g., 15.6 minutes) to allow for color development.[13]
-
Absorbance Measurement: After cooling, transfer an aliquot of the reaction mixture to a 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: The percent inhibition is calculated by comparing the absorbance of the sample with that of the control (enzyme and substrate without inhibitor). The IC50 value is determined from a dose-response curve.
Causality Behind Experimental Choices:
-
The DNSA method is a well-established and reliable colorimetric assay for quantifying reducing sugars.
-
The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the introduction of the substrate.
-
Boiling with DNSA is a critical step for the chromogenic reaction to occur, leading to a measurable color change.
Starch Digestion Pathway
Caption: The enzymatic breakdown of starch to glucose and the inhibitory role of benzodioxole derivatives on α-amylase.
Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain.
Recent studies have highlighted the potential of 1,4-benzodioxan-substituted thienyl chalcone derivatives as potent and reversible inhibitors of human MAO-B.[14] While not strictly benzodioxole derivatives, the closely related benzodioxane scaffold demonstrates the potential of this chemical space for MAO-B inhibition.
Comparative Inhibitory Activity of a Benzodioxane Derivative against MAO-B
| Compound Class | Derivative | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 1,4-Benzodioxan-substituted Thienyl Chalcone | Compound 12 | 0.11 | >333 | [14] |
Structure-Activity Relationship Insights:
For the 1,4-benzodioxan-substituted thienyl chalcones, the SAR is currently under investigation. The high potency and selectivity of compound 12 suggest that the specific arrangement of the benzodioxan, thienyl, and chalcone moieties is crucial for optimal interaction with the MAO-B active site. Molecular docking studies can help to elucidate the key binding interactions.[14] For other classes of MAO inhibitors, such as coumarin derivatives, it has been shown that the position of substituents on the core scaffold significantly influences both potency and selectivity.[15]
Experimental Protocol: MAO-B Inhibition Assay
A common method for assessing MAO-B activity is a continuous spectrophotometric or fluorometric assay using a suitable substrate.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Recombinant human MAO-B enzyme
-
Substrate (e.g., kynuramine or a fluorogenic substrate)
-
Test benzodioxole/benzodioxane derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well plate
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound or positive control, and the MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The percent inhibition is determined relative to the control (enzyme and substrate without inhibitor). The IC50 value is calculated from the dose-response curve.
Causality Behind Experimental Choices:
-
The choice of substrate is critical; kynuramine is a classic substrate, while fluorogenic substrates can offer increased sensitivity.
-
A continuous kinetic assay is preferred as it provides more information about the inhibition mechanism (e.g., reversible vs. irreversible) compared to an endpoint assay.
-
The pre-incubation step is important for time-dependent inhibitors to ensure accurate assessment of their potency.
Dopamine Metabolism Pathway
Caption: The role of MAO-B in dopamine metabolism and the therapeutic potential of benzodioxole/benzodioxane derivatives.
Cytochrome P450 (CYP) and Carbonic Anhydrase (CA) Inhibition: Emerging Areas of Interest
Cytochrome P450 (CYP)
The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs, as well as endogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions. Some benzodioxole derivatives are known to be inhibitors of certain CYP isoforms, such as CYP1A2.[16] The mechanism of inhibition can vary, and some derivatives may act as mechanism-based inhibitors. Further research is needed to establish a comprehensive comparative analysis of benzodioxole derivatives against a panel of CYP isoforms with quantitative IC50 values.
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While various sulfonamide-based heterocyclic compounds are well-established CA inhibitors, there is a notable lack of specific data on the inhibitory activity of benzodioxole derivatives against this enzyme class in the current literature. This represents a potential area for future research and discovery.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method for assessing CA activity is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[17]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) solution in acetone or acetonitrile
-
Test compounds
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the test compound or positive control, and the CA enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the p-NPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 348 or 400 nm) over time. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the rate of p-nitrophenol formation. The percent inhibition is determined by comparing the rate in the presence of the inhibitor to the control. The IC50 value is then calculated.
Causality Behind Experimental Choices:
-
The use of p-NPA provides a convenient and continuous colorimetric readout of enzyme activity.
-
The assay is straightforward and can be adapted for high-throughput screening.
-
It is important to ensure that the solvent used for the substrate and inhibitors does not interfere with enzyme activity.
Conclusion and Future Directions
The benzodioxole scaffold has proven to be a versatile and valuable starting point for the development of inhibitors targeting a range of clinically relevant enzymes. This guide has provided a comparative overview of their activity against cyclooxygenases, α-amylase, and monoamine oxidase, highlighting key structure-activity relationships and providing detailed experimental protocols for their evaluation.
While significant progress has been made, several avenues for future research remain. A more systematic and comprehensive evaluation of a diverse library of benzodioxole derivatives against a broader panel of enzymes, including various CYP and CA isoforms, would be highly beneficial. Such studies, coupled with advanced computational modeling and structural biology, will undoubtedly lead to a deeper understanding of the molecular determinants of inhibition and pave the way for the design of next-generation enzyme inhibitors with enhanced potency, selectivity, and therapeutic potential.
References
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- Fiorucci, S., Meli, R., Bucci, M., & Cirino, G. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1433–1438.
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Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. BMC Chemistry, 15(1), 40. [Link]
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Hawash, M., Jaradat, N., Al-Masri, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989. [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5-6), 1700026. [Link]
- Bhutkar, M. A., & Bhise, S. B. (2012). In vitro assay of alpha amylase inhibitory activity of some indigenous plants. International Journal of Chemical Sciences, 10(1), 457-462.
- Kwon, Y. I., Vattem, D. A., & Shetty, K. (2006). Evaluation of clonal herbs of Lamiaceae species for management of hyperglycemia and hypertension. Asia Pacific Journal of Clinical Nutrition, 15(1), 101–110.
- Li, H., et al. (2025).
- Lee, J. I., et al. (1995). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Biochemical Pharmacology, 50(11), 1801-1808.
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
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- Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309.
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ResearchGate. (n.d.). Prostaglandins biosynthesis pathway. [Link]
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ResearchGate. (n.d.). Hydrolysis of starch to glucose as catalyzed by alpha-amylase and alpha-glucosidase. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Acetyl-2,2-difluoro-1,3-benzodioxole Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the translational challenges and opportunities in the development of 5-Acetyl-2,2-difluoro-1,3-benzodioxole derivatives, contextualized within the broader landscape of 1,3-benzodioxole compounds. By examining available preclinical data on related analogs, we aim to establish a predictive framework for assessing the journey from benchtop activity to whole-organism efficacy.
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a difluoromethylenedioxy group, as seen in this compound, offers unique physicochemical properties that can enhance metabolic stability and cell permeability, making this class of derivatives particularly attractive for drug discovery. However, the ultimate success of any therapeutic candidate hinges on the correlation between its performance in controlled in vitro environments and its efficacy and safety in complex in vivo systems.
This guide will dissect the critical aspects of this transition, leveraging experimental data from analogous 1,3-benzodioxole derivatives to illuminate the path forward for this compound and its related compounds.
The In Vitro Landscape: Characterizing Anticancer Potential
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means of identifying and characterizing the biological activity of novel compounds. For 1,3-benzodioxole derivatives, a significant body of research has focused on their potential as anticancer agents.
A key study by Micale et al. (2002) investigated the in vitro antitumor activity of a series of 1,3-benzodioxole derivatives against a panel of approximately 60 human tumor cell lines.[1] While this compound was not explicitly tested, the data from this study provides a valuable benchmark for the potential efficacy of this structural class.
One of the most active compounds identified was 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (compound 8 in the study) , which demonstrated significant growth inhibitory activity across numerous cell lines.[1] The following table summarizes its activity in a selection of cell lines, expressed as GI₅₀ (concentration required to inhibit cell growth by 50%) and TGI (concentration required for total growth inhibition).
| Cell Line Panel | Cell Line | GI₅₀ (-log₁₀ M) | TGI (-log₁₀ M) |
| Leukemia | CCRF-CEM | 5.79 | 5.22 |
| HL-60(TB) | 5.88 | 5.16 | |
| K-562 | 6.13 | - | |
| MOLT-4 | 6.02 | - | |
| RPMI-8226 | 5.72 | - | |
| SR | 7.08 | 5.92 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 5.46 | - |
| EKVX | 5.53 | - | |
| HOP-62 | 5.55 | - | |
| HOP-92 | 5.42 | - | |
| NCI-H23 | 5.21 | - | |
| NCI-H322M | 5.01 | - | |
| NCI-H522 | 6.58 | 5.71 | |
| Colon Cancer | COLO 205 | 5.68 | - |
| HCC-2998 | 6.62 | 6.01 | |
| HCT-116 | 5.97 | - | |
| HCT-15 | 5.59 | - | |
| HT29 | 6.01 | 5.46 | |
| KM12 | 6.50 | - | |
| SW-620 | 5.83 | - | |
| CNS Cancer | SF-268 | 5.99 | 5.03 |
| SF-295 | 6.13 | 5.46 | |
| SF-539 | 5.44 | - | |
| SNB-19 | 5.40 | - | |
| SNB-75 | 5.92 | 5.23 | |
| U251 | 5.57 | - | |
| Melanoma | LOX IMVI | 5.41 | - |
| M14 | 6.13 | - | |
| SK-MEL-2 | 6.11 | - | |
| SK-MEL-28 | 5.29 | - | |
| SK-MEL-5 | 6.63 | 5.78 | |
| UACC-257 | 5.89 | - | |
| UACC-62 | 5.89 | - | |
| Ovarian Cancer | IGROV1 | 6.23 | - |
| OVCAR-3 | 6.42 | - | |
| OVCAR-5 | 5.21 | - | |
| OVCAR-8 | 5.19 | - | |
| SK-OV-3 | 5.36 | - | |
| Renal Cancer | 786-0 | 5.24 | - |
| A498 | 5.90 | 5.12 | |
| CAKI-1 | 5.74 | - | |
| RXF 393 | 5.81 | 5.24 | |
| SN12C | 5.14 | - | |
| TK-10 | 5.41 | - | |
| Prostate Cancer | PC-3 | 5.84 | 5.13 |
| DU-145 | 5.59 | - | |
| Breast Cancer | MCF7 | 6.20 | - |
| NCI/ADR-RES | 6.11 | - | |
| MDA-MB-231/ATCC | 5.30 | - | |
| HS 578T | 5.60 | - | |
| MDA-MB-435 | 6.93 | 6.21 | |
| MDA-N | 6.88 | 5.78 | |
| T-47D | 5.62 | - |
Data extracted from Micale et al., Il Farmaco, 2002.[1]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the 1,3-benzodioxole derivatives was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This protocol provides a standardized method for assessing the growth inhibitory effects of compounds.
Step-by-Step Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Plating: Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After 24 hours, the test compound is added at five different concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% humidity.
-
Staining: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B.
-
Measurement: The absorbance is measured at 515 nm to determine the optical density, which is proportional to the cell number.
-
Data Analysis: The GI₅₀ and TGI values are calculated from dose-response curves.
Caption: NCI-60 Human Tumor Cell Line Screening Workflow.
The Transition to In Vivo: A Case Study with Arsenical Conjugates
While in vitro data is essential for initial screening, it does not always translate to in vivo efficacy. A study by Shi et al. (2022) provides valuable insights into this transition by conjugating 1,3-benzodioxole derivatives with arsenical precursors to improve their anti-tumor efficiency.[2][3] This work highlights the importance of pharmacokinetics and the potential for structural modifications to enhance in vivo performance.
The study found that the fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time compared to the arsenical precursors alone.[2][3] These compounds also demonstrated superior anti-proliferative activity both in vitro and in vivo by inhibiting the thioredoxin system, leading to oxidative stress and apoptosis.[2][3]
Notably, the introduction of a fluorine atom to the 1,3-benzodioxole conjugate (PFZ2) slightly improved its anti-proliferation activity in vitro.[2] This finding is particularly relevant for the this compound series, suggesting that the difluoro substitution could be a key determinant of enhanced biological activity.
Experimental Protocol: In Vivo Tumor Growth Inhibition
A standard in vivo protocol to assess the antitumor efficacy of a compound involves the use of tumor-bearing animal models.
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 4T1 breast cancer cells) is subcutaneously injected into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: General Workflow for In Vivo Tumor Growth Inhibition Studies.
Beyond Cancer: Exploring Antidiabetic Potential
The therapeutic potential of 1,3-benzodioxole derivatives is not limited to oncology. A recent study by Al-Mokhallal et al. (2023) investigated the antidiabetic properties of novel benzodioxol carboxamide derivatives.[4] This research provides another excellent example of bridging in vitro and in vivo data.
The study identified compounds IIa and IIc as potent inhibitors of α-amylase in vitro, with IC₅₀ values of 0.85 and 0.68 µM, respectively.[4] Importantly, these compounds exhibited negligible cytotoxicity against a normal human cell line (Hek293t), suggesting a favorable safety profile.[4]
The most promising compound, IIc, was then evaluated in a streptozotocin-induced diabetic mouse model. In vivo experiments demonstrated that five doses of compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL.[4]
| Compound | In Vitro α-Amylase Inhibition (IC₅₀, µM) | In Vitro Cytotoxicity (Hek293t, IC₅₀, µM) | In Vivo Antidiabetic Effect (Blood Glucose Reduction) |
| IIa | 0.85 | > 150 | Not Reported |
| IIc | 0.68 | > 150 | Significant reduction from 252.2 to 173.8 mg/dL |
Data from Al-Mokhallal et al., Biomolecules, 2023.[4]
Conclusion and Future Directions
While direct experimental data on the in vitro and in vivo efficacy of this compound remains to be published, the analysis of its structural analogs provides a strong foundation for future research. The demonstrated anticancer and antidiabetic activities of other 1,3-benzodioxole derivatives, coupled with the potential for fluorine substitution to enhance bioactivity, underscores the promise of this compound class.
The successful translation from in vitro to in vivo efficacy is a multifaceted challenge that requires careful consideration of a compound's mechanism of action, pharmacokinetic properties, and safety profile. The experimental frameworks and comparative data presented in this guide offer a strategic roadmap for researchers and drug developers working with this compound and related derivatives. Future studies should aim to directly assess the in vitro activity of this specific compound against relevant biological targets and, if promising, proceed to well-designed in vivo models to validate its therapeutic potential.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930.
- Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355.
- Api, A. M., Gudi, R., & Wagner, B. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and chemical toxicology, 45(5), 849-856.
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PubChem. 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]
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- Li, J., Wang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & biodiversity, e202201145.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(10), 2538.
- Wujec, M., Paneth, A., & Paneth, P. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3169.
- Alghamdi, A. A., Al-Ghorbani, M., & Al-Ansi, A. D. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 769-776.
- El-Sayed, M. A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20083-20108.
- Al-Ghorbani, M., Al-Ansi, A. D., Al-Qubati, M. A., Al-Mekhlafi, F. A., & Al-Salahi, R. (2021). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-836.
- de Andrade, I. M., Coimbra, E. S., de Oliveira, R. B., & da Silva, E. F. (2013). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial agents and chemotherapy, 57(1), 24-30.
-
Kumar, G. V., Boja, P., & Kumar, B. S. (2016). Synthesis and Anti-Inflammatory Activity of A Novel Series of substituted 5-([1][5][6]triazolo[3,4-b][1][2][6]thiadiazol-3-yl)-1,3-benzoxazole derivatives. Research Journal of Pharmacy and Technology, 9(2), 149-154.
- Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930.
- Bansal, E., Srivastava, V. K., & Kumar, A. (2001). Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(substituted aminoethyl) amidonaphthalenes. European journal of medicinal chemistry, 36(1), 81-92.
- Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, Y. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in plant science, 13, 908122.
- Wang, Y., Li, J., Zhang, Y., Li, Y., & Zhang, Y. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC medicinal chemistry, 14(8), 1546-1557.
- Al-Mokhallal, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Mekhlafi, F. A., Al-Ansi, A. D., Al-Qubati, M. A., ... & Al-Ghorbani, M. (2022). Structures of Benzodioxole derivatives that have biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
